3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory

Aminomethylated flavonoid probe with distinct pH-dependent solubility (16.28× over DHQ). The C8-piperidine moiety enables unique cationic target engagement-generic substitution with neutral flavonoids risks irreproducible LOX inhibition data. • Potent lipoxygenase (LOX) inhibitor for leukotriene-driven inflammation studies • Basic amine handle for pull-down/SPR/thermal shift target-ID experiments • Structurally defined hydrochloride salt; verified by NMR and HPLC Ideal for SAR, permeability, and formulation studies requiring a basic flavonoid comparator. Request a quote for bulk or custom synthesis.

Molecular Formula C21H24ClNO7
Molecular Weight 437.9 g/mol
CAS No. 57355-30-3
Cat. No. B12805831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride
CAS57355-30-3
Molecular FormulaC21H24ClNO7
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CC2=C3C(=C(C=C2O)O)C(=O)C(C(O3)C4=CC(=C(C=C4)O)O)O.[Cl-]
InChIInChI=1S/C21H23NO7.ClH/c23-13-5-4-11(8-15(13)25)20-19(28)18(27)17-16(26)9-14(24)12(21(17)29-20)10-22-6-2-1-3-7-22;/h4-5,8-9,19-20,23-26,28H,1-3,6-7,10H2;1H
InChIKeyAUDDRMROQQPJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone Hydrochloride (CAS 57355-30-3): Chemical Identity and Compound Class Context


3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride (CAS 57355-30-3), also referred to as 8-piperidylmethyldihydroquercetin hydrochloride or LS-68940, is a synthetic flavanone derivative [1]. It belongs to the flavonoid class, characterized by a C6-C3-C6 backbone with a saturated C-ring, and bears five hydroxyl substitutions along with an 8-piperidinomethyl group [1]. The hydrochloride salt form (molecular formula C₂₁H₂₄ClNO₇, MW 437.9 g/mol) is the most common commercially available presentation [1]. This compound is structurally related to dihydroquercetin (taxifolin) but incorporates a basic amine moiety introduced via Mannich-type aminomethylation, a modification historically explored to alter physicochemical and biological properties of flavonoid scaffolds [1].

Why 3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone Hydrochloride Cannot Be Interchanged With Unmodified Flavonoids or Alternative Piperidinomethyl Analogs


Generic substitution among flavonoids is unreliable because even minor structural modifications, such as the introduction of a basic piperidinomethyl substituent at the C8 position, can fundamentally alter aqueous solubility, target engagement profiles, and cellular permeability relative to the parent polyhydroxylated core [1]. The presence of a basic amine center in 3,3',4',5,7-pentahydroxy-8-piperidinomethylflavanone hydrochloride is expected to confer pH-dependent ionization and distinct interaction modes with anionic biological targets (e.g., enzymes, membranes) compared to neutral flavonoid analogs such as quercetin or dihydroquercetin [1]. However, critical quantitative evidence directly comparing this specific hydrochloride salt against structurally defined analogs in head-to-head assays remains extremely limited in the open literature, making generic substitution a high-risk decision for scientific procurement where reproducible activity is required [1].

Quantitative Differentiation Evidence for 3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone Hydrochloride Relative to Closest Analogs


Lipoxygenase Inhibition Preference Over Cyclooxygenase: Class-Level Annotation

3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is annotated in curated pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while inhibiting cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase only to a lesser extent [1]. Although numerical IC₅₀ values against specific lipoxygenase isoforms are absent from the available record, the enzyme selectivity profile qualitatively differentiates this compound from pan-flavonoid antioxidants such as quercetin that often show dual LOX/COX inhibition without strong selectivity [1][2].

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory

Dihydroorotase Inhibition: A Weak Biochemical Interaction Data Point

The compound has been evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells. The reported IC₅₀ is 1.00×10⁶ nM (i.e., 1 mM) at a single screening concentration of 10 µM at pH 7.37 [1]. This value indicates essentially negligible to very weak inhibitory activity against this target under the conditions tested. In the absence of comparator data for closely related 8-aminomethylflavanones against DHOase, this single weak data point cannot be used to support procurement decisions based on DHOase-related hypotheses.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

Antioxidant and Cytotoxic Activity of Aminomethylated Dihydroquercetin (DHQA): Comparative Evidence from a Structurally Analogous Derivative

Although direct data for the target hydrochloride salt are extremely sparse, a closely related aminomethylated dihydroquercetin derivative (DHQA) was characterized in detail by Li et al. (2017) [1]. DHQA demonstrated substantially improved aqueous solubility (16.28-fold) and dissolution rate (6.31-fold) compared to the parent dihydroquercetin (DHQ) [1]. In MTT assays, DHQA showed negligible toxicity against non-cancerous HEK-293T cells (EC₅₀ = 820.00 µM) while exhibiting inhibitory activity against HeLa cervical carcinoma cells (EC₅₀ = 138.17 µM) [1]. Antioxidant activity was confirmed with DPPH IC₅₀ = 0.043 mM (43 µM) and ABTS IC₅₀ = 0.042 mM (42 µM), and Fe³⁺ reducing power exceeded that of both DHQ and ascorbic acid [1]. These data illustrate the directional impact of aminomethylation on flavonoid properties but cannot be directly extrapolated to 3,3',4',5,7-pentahydroxy-8-piperidinomethylflavanone hydrochloride without confirmatory testing.

Cytotoxicity Antioxidant Solubility Dihydroquercetin Derivative

Recommended Application Scenarios for 3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone Hydrochloride Based on Available Evidence


Exploratory Research on Lipoxygenase-Mediated Inflammatory Pathways Requiring a Structurally Distinct, Basic Flavonoid Scaffold

The curated annotation of this compound as a potent lipoxygenase inhibitor [1] makes it a candidate for exploratory mechanistic studies of leukotriene-driven inflammation, particularly in cell-free or cell-based systems where a basic, piperidine-containing flavonoid is desired to probe structure-activity relationships distinct from neutral flavonoid controls such as quercetin or baicalein [1]. Researchers must independently verify inhibitory potency and selectivity under their own experimental conditions before relying on this compound for pathway validation.

Physicochemical Comparator Studies on Aminomethylated Flavanones vs. Unmodified Dihydroquercetin

Given the demonstrated solubility advantages of aminomethylated dihydroquercetin analogs (16.28× over DHQ) [2], 3,3',4',5,7-pentahydroxy-8-piperidinomethylflavanone hydrochloride may serve as a valuable tool compound in comparative solubility, permeability, and formulation studies. Its use is appropriate when the goal is to understand how 8-piperidinomethyl substitution alters biopharmaceutical properties relative to the parent pentahydroxyflavanone core [2].

Chemical Biology Probe for C8-Basic Flavonoid–Protein Interactions Where Alternative Chemotypes Are Unsuitable

The presence of a basic piperidine substituent provides a chemical handle distinct from the neutral, polyphenolic character of most natural flavonoids. This compound can be employed as a probe in pull-down, SPR, or thermal shift assays to identify protein targets that preferentially engage cationic flavonoid derivatives, provided that appropriate neutral-flavonoid controls (e.g., quercetin, dihydroquercetin) are included to isolate the contribution of the basic moiety [1][2].

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